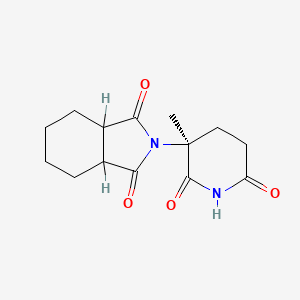![molecular formula C20H12BaN2O7S2 B12810200 barium(2+);3-[(1-hydroxynaphthalen-2-yl)diazenyl]naphthalene-1,5-disulfonate CAS No. 67990-36-7](/img/structure/B12810200.png)
barium(2+);3-[(1-hydroxynaphthalen-2-yl)diazenyl]naphthalene-1,5-disulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Barium(2+);3-[(1-hydroxynaphthalen-2-yl)diazenyl]naphthalene-1,5-disulfonate is a complex organic compound with the molecular formula C20H12BaN2O7S2 and a molecular weight of 593.8 g/mol. This compound is known for its vibrant color and is often used in various industrial applications, including dyes and pigments.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of barium(2+);3-[(1-hydroxynaphthalen-2-yl)diazenyl]naphthalene-1,5-disulfonate typically involves the diazotization of 1-hydroxynaphthalene-2-amine followed by coupling with naphthalene-1,5-disulfonic acid. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the successful coupling reaction.
Industrial Production Methods
Industrial production of this compound involves large-scale diazotization and coupling reactions, often carried out in batch reactors. The process requires stringent control of pH, temperature, and reaction time to achieve high yields and purity.
化学反応の分析
Types of Reactions
Barium(2+);3-[(1-hydroxynaphthalen-2-yl)diazenyl]naphthalene-1,5-disulfonate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The azo group can be reduced to form amines.
Substitution: The sulfonate groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Nucleophiles like amines and alcohols can react with the sulfonate groups under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted naphthalene derivatives.
科学的研究の応用
Barium(2+);3-[(1-hydroxynaphthalen-2-yl)diazenyl]naphthalene-1,5-disulfonate has a wide range of applications in scientific research:
Chemistry: Used as a dye and pigment in various chemical processes.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of dyes, pigments, and other colorants.
作用機序
The mechanism of action of barium(2+);3-[(1-hydroxynaphthalen-2-yl)diazenyl]naphthalene-1,5-disulfonate involves its interaction with various molecular targets. The compound’s azo group can undergo reduction to form amines, which can then interact with biological molecules. The sulfonate groups enhance the compound’s solubility and facilitate its interaction with various substrates.
類似化合物との比較
Similar Compounds
Barium 3-[(2-hydroxynaphthyl)azo]naphthalene-1,5-disulfonate: Similar structure but with a different hydroxyl group position.
Barium 3-[(1-hydroxy-2-naphthyl)azo]naphthalene-1,5-disulfonate: Another structural isomer with different properties.
Uniqueness
Barium(2+);3-[(1-hydroxynaphthalen-2-yl)diazenyl]naphthalene-1,5-disulfonate is unique due to its specific hydroxyl and sulfonate group positions, which confer distinct chemical and physical properties. These unique features make it particularly useful in specific industrial and research applications.
特性
CAS番号 |
67990-36-7 |
|---|---|
分子式 |
C20H12BaN2O7S2 |
分子量 |
593.8 g/mol |
IUPAC名 |
barium(2+);3-[(1-hydroxynaphthalen-2-yl)diazenyl]naphthalene-1,5-disulfonate |
InChI |
InChI=1S/C20H14N2O7S2.Ba/c23-20-14-5-2-1-4-12(14)8-9-17(20)22-21-13-10-16-15(19(11-13)31(27,28)29)6-3-7-18(16)30(24,25)26;/h1-11,23H,(H,24,25,26)(H,27,28,29);/q;+2/p-2 |
InChIキー |
BFTAOJGBCXFTOW-UHFFFAOYSA-L |
正規SMILES |
C1=CC=C2C(=C1)C=CC(=C2O)N=NC3=CC4=C(C=CC=C4S(=O)(=O)[O-])C(=C3)S(=O)(=O)[O-].[Ba+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



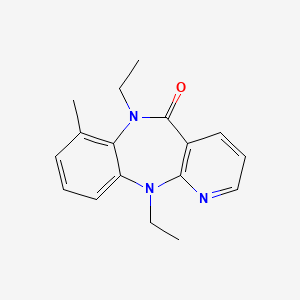
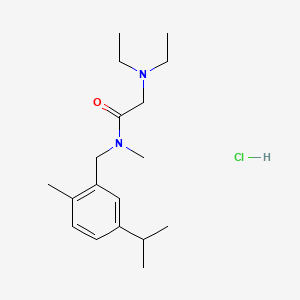
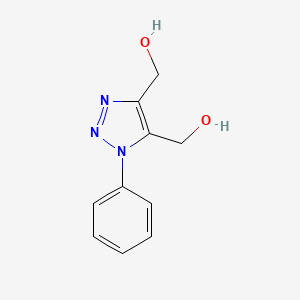
![2-[2-({[(9h-Fluoren-9-yl)methoxy]carbonyl}amino)propanamido]acetic acid](/img/structure/B12810136.png)



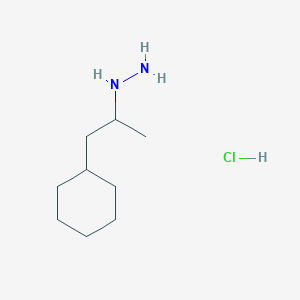
![2-ethyl-5,6-dimethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12810170.png)

